Cas no 5022-29-7 (N-ethylphthalimide)
N-ethylphthalimide structure
N-ethylphthalimide Properties
Names and Identifiers
-
- N-ethylphthalimide
- 1H-Isoindole-1,3(2H)-dione, N-ethyl-
- 2-ethyl-1h-iosindole-3(2h)-dione
- 2-Ethyl-1H-isoindole-1,3(2H)-dione
- 2-ethyl-1h-isoindole-3(2h)-dione
- 3(2H)-dione,2-ethyl-1H-Isoindole-1
- n-ethyl-phthalimid
- Phthalimide, N-ethyl-
- 1H-Isoindole-1,3(2H)-dione, 2-ethyl-
- N-Ethyl-1H-isoindole-1,3(2H)-dione
- 2-Ethylisoindoline-1,3-dione
- 2-Ethyl-2H-isoindole-1,3-dione
- 2-ethyl-isoindole-1,3-dione
- N-ethyl-phthalimide
- Phthalimide,N-ethyl
- SPECS AG-455
- AS-59617
- W-110005
- UNII-2PU4A53CO7
- SCHEMBL92102
- 5-21-10-00274 (Beilstein Handbook Reference)
- 2-Ethyl-1H-isoindole-1,3(2H)-dione #
- 2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione
- BRN 0132094
- NSC-2774
- AI3-01394
- AKOS003239984
- 1H-Iosindole-1,3(2H)-dione, 2-ethyl-
- FT-0676424
- NSC2774
- 2PU4A53CO7
- ethyl-1H-isoindole-1,3(2H)-dione
- 1H-Isoindole-1, N-ethyl-
- AG-455/02685023
- NS00001760
- WLN: T56 BVNVJ C2
- CS-0323043
- 2-ethylisoindole-1,3-dione
- N-Ethylphthalimide
- EINECS 225-707-3
- DTXSID4052134
- MFCD00014583
- N-Ethylphthalimide, 98%
- 5022-29-7
- F83667
- NSC 2774
- 1H-Isoindole-1,3(2H)-dione, N-ethyl-(9CI)
- DTXCID9030703
- DB-279389
- 1H-Iosindole-1,3(2H)-dione, 2-ethyl-(9CI)
- +Expand
-
- MFCD00014583
- JZDSOQSUCWVBMV-UHFFFAOYSA-N
- 1S/C10H9NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3
- CCN1C(=O)C2=CC=CC=C2C1=O
- 132094
Computed Properties
- 175.06300
- 0
- 3
- 1
- 175.063329
- 13
- 225
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 37.4
Experimental Properties
- 1.24040
- 37.38000
- 1.5460 (estimate)
- 285 ºC
- 127-128 ºC
- 0.0±0.6 mmHg at 25°C
- 122 ºC
- White crystalline powder
- Uncertain
- 1.249
N-ethylphthalimide Security Information
- TI5075000
- S37/39-S26
- S37/39-S26
- R36/37/38
- Xi
- H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- P264+P280+P305+P351+P338+P337+P313
- storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 36/37/38
- warning
- T
- IRRITANT
N-ethylphthalimide Customs Data
- 2925190090
-
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-ethylphthalimide Price
N-ethylphthalimide Suppliers
Nantong Reform Petro-chemical Co.,Ltd
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CAO HAI YAN
19952847550
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Shanghai Acmec Biochemical Co.,Ltd
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(CAS:5022-29-7)
JI ZHI SHI JI
18117592386
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:5022-29-7)
TANG SI LEI
15026964105
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:5022-29-7)
A LA DING
anhua.mao@aladdin-e.com
N-ethylphthalimide Related Literature
-
1. N-hydroxy-imides. Part II. Derivatives of homophthalic and phthalic acidsD. E. Ames,T. F. Grey J. Chem. Soc. 1955 3518
-
2. Aspects of mass spectra of organic compounds. Part X. Rationalization of a variety of electron-impact induced rearrangements of ionsT. W. Bentley,R. A. W. Johnstone J. Chem. Soc. B 1971 1804
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3. Nucleophilic reactivity and solvation of succinimide and phthalimide anions in acetonitrile–methanol mixturesYasuhiko Kondo,Kunio Kondo,Shigekazu Kusabayashi J. Chem. Soc. Perkin Trans. 2 1993 1141
-
4. Reactions of some isoindoles with acetylenic estersL. J. Kricka,J. M. Vernon J. Chem. Soc. Perkin Trans. 1 1972 904
-
5. Nucleophilic reactivity and solvation of succinimide and phthalimide anions in acetonitrile–methanol mixturesYasuhiko Kondo,Kunio Kondo,Shigekazu Kusabayashi J. Chem. Soc. Perkin Trans. 2 1993 1141
-
6. Some novel eliminations of neutral fragments from ions in mass spectrometry. Part IV. Loss of carbon dioxide from cyclic imides and isoimidesT. W. Bentley,R. A. W. Johnstone J. Chem. Soc. C 1968 2354
-
7. 168. The application of the Hofmann reaction to the synthesis of heterocyclic compounds. Part III. Synthesis of 3-alkyl-2 : 4-diketo-1 : 2 : 3 : 4-tetrahydro-quinazolines from N-alkylphthalamidesF. S. Spring,J. C. Woods J. Chem. Soc. 1945 625
-
8. Metal ions and complexes in organic reactions. Part XV. Copper-catalysed substitutions of aryl halides by phthalimide ionR. G. R. Bacon,Amna Karim J. Chem. Soc. Perkin Trans. 1 1973 272
-
9. 754. Interaction between carbonyl groups and biologically essential substituents. Part VI. A study of intramolecular carbonyl–amide interaction in a series of optically active 3-oxoacylamidesF. Bergel,Margaret A. Peutherer J. Chem. Soc. 1964 3973
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Taku Shoji,Nanami Iida,Akari Yamazaki,Yukino Ariga,Akira Ohta,Ryuta Sekiguchi,Tatsuki Nagahata,Takuya Nagasawa,Shunji Ito Org. Biomol. Chem. 2020 18 2274
5022-29-7 (N-ethylphthalimide) Related Products
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